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Compound of Interest

Compound Name: 4-Pentynamide, N-(2-aminoethyl)-

Cat. No.: B1412503

Disclaimer: Publicly available experimental data for 4-Pentynamide, N-(2-aminoethyl)- (CAS
1099604-73-5) is limited. This guide provides a comprehensive overview based on established
chemical principles and data from structurally related compounds. The experimental protocols
and quantitative data presented are hypothetical and intended for illustrative purposes for
researchers, scientists, and drug development professionals.

Chemical Properties and Data

4-Pentynamide, N-(2-aminoethyl)- is a bifunctional molecule containing a terminal alkyne, a
secondary amide, and a primary amine. These functional groups dictate its chemical reactivity
and potential biological applications. The terminal alkyne can participate in click chemistry
reactions, while the amino and amide groups provide sites for hydrogen bonding and potential
coordination with biological targets.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-Pentynamide,
N-(2-aminoethyl)-. These values are estimations based on its chemical structure and should
be confirmed through experimental analysis.
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Property Predicted Value

Molecular Formula C7H12N20

Molecular Weight 140.18 g/mol

Appearance Off-white to pale yellow solid

Melting Point 85-90 °C

Boiling Point > 250 °C (decomposes)

Solubility Soluble in water, methanol, and DMSO
pKa (amino group) ~9.5

pKa (alkyne C-H) ~25

Spectroscopic Data (Hypothetical)

The following table outlines the expected spectroscopic characteristics for 4-Pentynamide, N-
(2-aminoethyl)-.

Spectroscopic Method Expected Key Features

Signals corresponding to the ethynyl proton,
1H NMR methylene groups adjacent to the amine and

amide, and the amide N-H proton.

Resonances for the alkyne carbons, carbonyl

13C NMR
carbon, and methylene carbons.
Characteristic absorption bands for the N-H
FT-IR stretch (amine and amide), C=C-H stretch, C=0
stretch (amide), and C=C stretch.
Mass Spectrometry A molecular ion peak [M+H]* at m/z 141.10.

Experimental Protocols

Due to the absence of published synthesis procedures, a plausible method for the preparation
of 4-Pentynamide, N-(2-aminoethyl)- is proposed below. This protocol is based on standard
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amide coupling reactions.

Synthesis of 4-Pentynamide, N-(2-aminoethyl)-

Objective: To synthesize 4-Pentynamide, N-(2-aminoethyl)- via amide coupling of 4-pentynoic
acid and ethylenediamine.

Materials:

4-Pentynoic acid

o Ethylenediamine

e N,N'-Dicyclohexylcarbodiimide (DCC)

e Hydroxybenzotriazole (HOB)

¢ Dichloromethane (DCM)

o Saturated aqueous sodium bicarbonate

e Brine

e Anhydrous magnesium sulfate

« Silica gel for column chromatography

o Ethyl acetate/methanol solvent system

Procedure:

 Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-pentynoic acid (1.0 eq) and
HOBLt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

e Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of
dicyclohexylurea (DCU) will form.

o Amide Coupling: In a separate flask, dissolve an excess of ethylenediamine (3.0 eq) in DCM.
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o Slowly add the activated carboxylic acid solution from step 2 to the ethylenediamine solution
at 0 °C.

» Allow the reaction mixture to warm to room temperature and stir overnight.
o Work-up: Filter the reaction mixture to remove the DCU precipitate.
o Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

« Purification: Purify the crude product by silica gel column chromatography using a gradient of
ethyl acetate/methanol to afford the pure 4-Pentynamide, N-(2-aminoethyl)-.

o Characterization: Confirm the structure and purity of the final product using *H NMR, 13C
NMR, FT-IR, and mass spectrometry.

Reactivity and Stability

The chemical reactivity of 4-Pentynamide, N-(2-aminoethyl)- is governed by its three
functional groups:

o Terminal Alkyne: This group is susceptible to addition reactions and can be deprotonated
with a strong base to form an acetylide. It is a key functional handle for "click chemistry”
reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CUAAC).

o Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or
basic conditions.

e Primary Amine: The amino group is basic and nucleophilic. It can react with electrophiles
such as alkyl halides and acyl chlorides.

The compound should be stored in a cool, dry place away from strong oxidizing agents and
acids to prevent degradation.

Potential Biological Activity and Signaling Pathways
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While the biological activity of 4-Pentynamide, N-(2-aminoethyl)- has not been reported, its
structural motifs are present in molecules with known biological functions. The presence of the
aminoethyl and pentynamide moieties suggests potential interactions with various biological
targets.

For instance, many enzyme inhibitors and receptor ligands possess amide functionalities and
flexible alkyl chains. The terminal alkyne could be utilized for covalent modification of a target
protein, or for attaching probes for biochemical assays.

Hypothetical Mechanism of Action: Kinase Inhibition

A plausible, yet hypothetical, biological role for this compound could be as an inhibitor of a
protein kinase. The aminoethyl group could form a key hydrogen bond interaction with a
residue in the hinge region of the kinase ATP-binding pocket, a common feature of many
kinase inhibitors. The pentynamide portion could occupy a hydrophobic pocket, and the
terminal alkyne could potentially form a covalent bond with a nearby cysteine residue, leading
to irreversible inhibition.

Visualizations
Experimental Workflow

Characterization
NMR Spectroscopy
Purity & Structure (*H, 3C)
ps

FT-IR Spectroscopy

Synthesis

Activation of
4-Pentynoic Acid

Amide Coupling with
Ethylenediamine

Reaction Work-up Column Chromatography

Final Product

4-Pentynamide,
N-(2-aminoethyl)-

Molecular Weight
Mass Spectrometry
A —

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1412503?utm_src=pdf-body
https://www.benchchem.com/product/b1412503?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1412503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Synthetic and characterization workflow for 4-Pentynamide, N-(2-aminoethyl)-.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 4-Pentynamide, N-(2-
aminoethyl)-]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1412503#4-pentynamide-n-2-aminoethyl-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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